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molecular formula C14H15ClFNO4 B1607390 Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate CAS No. 70032-30-3

Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate

Cat. No. B1607390
M. Wt: 315.72 g/mol
InChI Key: QCUVGLQBYVPXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04868305

Procedure details

3-Chloro-4-fluoroaniline (30.08 kg) in 8 L ethanol was heated at 40-50° C until a clear solution was obtained. Said solution was added to a 100 gallon glass-lined unit charged with 196 L ethanol. Diethyl ethoxymethylenemalonate (49.1 kg) was then added over an 80 minute period with stirring. The mixture was brought to reflux for one hour and then cooled to near 0° C. with stirring. Crystallization was initiated with seeding when the temperature had reached 27° C. during the cooling process. Stirring was continued for another hour, the solid product was filtered on a ceramic filter, and the filter cake was washed with 3×16 L cold (1°-5° C.) ethanol. The product was dried at 40° C. in vacuo for 19 hours to give 55.4 kg diethyl (3-chloro-4-fluorophenyl)aminomethylenepropanedioate, m.p. 71.5°-72.5° C. (85% yield). The combined filtrate and washes were concentrated to 54 L and a second crop was isolated and dried as before to give 5.6 kg additional product, m.p. 71.5°-72.5° C. for a combined yield of 93.5%.
Quantity
30.08 kg
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
49.1 kg
Type
reactant
Reaction Step Two
Quantity
196 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
30.08 kg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
8 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
49.1 kg
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
196 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
was added to a 100 gallon glass-lined unit
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to near 0° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
had reached 27° C. during the cooling process
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another hour
FILTRATION
Type
FILTRATION
Details
the solid product was filtered on a ceramic filter
WASH
Type
WASH
Details
the filter cake was washed with 3×16 L cold (1°-5° C.) ethanol
CUSTOM
Type
CUSTOM
Details
The product was dried at 40° C. in vacuo for 19 hours
Duration
19 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 kg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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